1-Butyl-2,3-dimethylimidazolium hexafluorophosphate

Catalog No.
S762522
CAS No.
227617-70-1
M.F
C9H17F6N2P
M. Wt
298.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butyl-2,3-dimethylimidazolium hexafluorophosphat...

CAS Number

227617-70-1

Product Name

1-Butyl-2,3-dimethylimidazolium hexafluorophosphate

IUPAC Name

1-butyl-2,3-dimethylimidazol-3-ium;hexafluorophosphate

Molecular Formula

C9H17F6N2P

Molecular Weight

298.21 g/mol

InChI

InChI=1S/C9H17N2.F6P/c1-4-5-6-11-8-7-10(3)9(11)2;1-7(2,3,4,5)6/h7-8H,4-6H2,1-3H3;/q+1;-1

InChI Key

JWFPQAXAGSAKRF-UHFFFAOYSA-N

SMILES

CCCCN1C=C[N+](=C1C)C.F[P-](F)(F)(F)(F)F

Canonical SMILES

CCCCN1C=C[N+](=C1C)C.F[P-](F)(F)(F)(F)F

The exact mass of the compound 1-Butyl-2,3-dimethylimidazolium hexafluorophosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Butyl-2,3-dimethylimidazolium hexafluorophosphate ([BMMIm][PF6]) is a highly hydrophobic, trisubstituted room-temperature ionic liquid (RTIL). Distinguished by the methylation at the C2 position of the imidazolium ring, this compound is engineered to overcome the inherent chemical and electrochemical vulnerabilities of traditional 1,3-dialkylimidazolium salts [1]. Paired with the non-coordinating hexafluorophosphate anion, it offers negligible vapor pressure, exceptional thermal stability, and a significantly widened electrochemical window. In procurement contexts, [BMMIm][PF6] is prioritized for advanced electrochemical applications, high-voltage energy storage, and electrocatalysis where extreme reducing conditions or basic intermediates would rapidly degrade standard ionic liquid solvents.

Substituting[BMMIm][PF6] with its cheaper, unmethylated analog, 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIm][PF6]), is a common procurement error that leads to catastrophic failure in basic or highly reducing environments. The C2-proton in [BMIm]+ is relatively acidic; under high cathodic potentials or in the presence of strong bases, it is easily abstracted to form highly reactive N-heterocyclic carbenes (NHCs) or reduced to neutral radicals [1]. This irreversible degradation poisons electrocatalysts, alters the solvent's physical properties, and rapidly closes the electrochemical window. By utilizing the C2-methylated [BMMIm][PF6], buyers ensure the reactive site is blocked, guaranteeing long-term solvent integrity and reproducible performance in demanding industrial and analytical workflows.

Cathodic Stability and Electrochemical Window Extension

The C2-hydrogen in standard 1-alkyl-3-methylimidazolium liquids is highly susceptible to reduction. Methylation at this C2 position to form [BMMIm][PF6] significantly suppresses this vulnerability, extending the cathodic limit to approximately -3.0 V and widening the total electrochemical window to over 4.0 V [1]. This makes it vastly superior to [BMIm][PF6] for highly reducing environments.

Evidence DimensionCathodic Limit / Electrochemical Window
Target Compound Data[BMMIm][PF6]: Cathodic limit extended to approx -3.0 V; Total window >4.0 V
Comparator Or Baseline[BMIm][PF6]: Cathodic limit typically restricted to ~ -2.0 V to -2.2 V due to C2 proton reduction
Quantified Difference~0.8 V to 1.0 V extension in cathodic stability
ConditionsCyclic voltammetry under inert conditions

Enables the formulation of high-voltage electrolytes and the electrodeposition of highly reactive metals that would otherwise degrade standard ionic liquids.

Suppression of N-Heterocyclic Carbene (NHC) Formation

Under basic conditions or during electrocatalytic processes like CO2 reduction, the acidic C2 proton of [BMIm][PF6] is easily abstracted, forming reactive N-heterocyclic carbenes that poison catalysts and degrade the solvent. [BMMIm][PF6] blocks this pathway entirely, maintaining near-perfect catalytic stability (e.g., recovering to >99% Faradaic efficiency for CO) over prolonged electrolysis (>20,000 s) where unmethylated analogs rapidly degrade [1].

Evidence DimensionElectrocatalytic Stability (Faradaic Efficiency over time)
Target Compound Data[BMMIm][PF6]: Retains structural integrity and >99% Faradaic efficiency for CO in extended electrolysis
Comparator Or Baseline[BMIm][PF6]: Rapidly degrades via C2 deprotonation, dropping Faradaic efficiency to ~80% or lower
Quantified DifferencePrevention of irreversible solvent degradation and >19% higher sustained Faradaic efficiency
ConditionsElectrocatalytic CO2 reduction reaction (CRR) at -2.15 V to -2.3 V

Eliminates solvent-derived catalyst poisoning, ensuring reproducible long-term operation in basic or highly reducing synthetic workflows.

Viscosity and Mass Transport Behavior

While C2 methylation improves stability, it also significantly alters the fluid dynamics of the ionic liquid.[BMMIm][PF6] exhibits a much higher dynamic viscosity (approx. 554 cP at 45 °C) compared to its unmethylated counterpart [BMIm][PF6] (approx. 267 cP at 20 °C) [1]. This increase is attributed to a decrease in entropy in the methylated salt, which restricts molecular mobility.

Evidence DimensionDynamic Viscosity
Target Compound Data[BMMIm][PF6]: ~554 cP at 45 °C
Comparator Or Baseline[BMIm][PF6]: ~267 cP at 20 °C
Quantified DifferenceMore than 2x higher viscosity despite higher measurement temperature
ConditionsBulk liquid viscosity measurements

Procurement and engineering teams must account for increased viscosity when designing pumping systems, mixing protocols, and mass-transfer-limited electrochemical cells.

Thermal Decomposition Threshold

The trisubstituted imidazolium cation combined with the hexafluorophosphate anion provides exceptional thermal robustness. [BMMIm][PF6] demonstrates a thermal decomposition onset temperature (T_onset) of approximately 425 °C [1]. This is remarkably high and provides a wider safety margin for high-temperature reactions compared to many conventional dialkylimidazolium salts or standard organic solvents.

Evidence DimensionThermal Decomposition Onset (T_onset)
Target Compound Data[BMMIm][PF6]: ~425 °C
Comparator Or BaselineStandard organic solvents (<200 °C) and typical dialkylimidazolium halides (~230-250 °C)
Quantified Difference>175 °C higher thermal stability limit than halide analogs
ConditionsThermogravimetric analysis (TGA) under N2 atmosphere

Allows the ionic liquid to be utilized as a stable reaction medium or heat transfer fluid in extreme high-temperature industrial processes without volatilization or degradation.

High-Voltage Electrolytes for Energy Storage

Due to its extended cathodic limit (-3.0 V) and wide electrochemical window (>4.0 V), [BMMIm][PF6] is the preferred baseline solvent for formulating electrolytes in next-generation supercapacitors and lithium-ion batteries operating at extreme potentials [1].

Electrocatalytic CO2 Reduction (CRR)

In CRR workflows, basic intermediates rapidly degrade standard ILs. The C2-methylation of [BMMIm][PF6] prevents carbene formation, ensuring long-term catalytic stability and sustained >99% Faradaic efficiency without solvent-derived catalyst poisoning [2].

Electrodeposition of Highly Reactive Metals

The enhanced cathodic stability of [BMMIm][PF6] allows for the application of highly negative potentials required to electrodeposit reactive metals (e.g., Si, Ge, Ta, Al) without triggering the electrochemical breakdown of the solvent matrix [1].

High-Temperature Reaction Media

With a thermal decomposition onset of approximately 425 °C, [BMMIm][PF6] serves as an exceptionally stable, non-volatile solvent for high-temperature organic syntheses and materials processing where conventional solvents would vaporize or decompose [3].

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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